molecular formula C18H18Cl2N2O B1669651 6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine hydrochloride CAS No. 474084-56-5

6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine hydrochloride

Cat. No.: B1669651
CAS No.: 474084-56-5
M. Wt: 349.3 g/mol
InChI Key: IJKBUMLHWSYUGI-UHFFFAOYSA-N
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Description

CSV0C018875 Hydrochloride is a novel G9a (EHMT2) inhibitor, binding tightly inside the active site cavity of G9a, inhibiting the activity of G9a in both enzyme and cell based assays with much lesser toxicity than BIX-0129.

Properties

CAS No.

474084-56-5

Molecular Formula

C18H18Cl2N2O

Molecular Weight

349.3 g/mol

IUPAC Name

6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C18H17ClN2O.ClH/c1-3-22-15-7-5-14(6-8-15)21-18-10-12(2)20-17-9-4-13(19)11-16(17)18;/h4-11H,3H2,1-2H3,(H,20,21);1H

InChI Key

IJKBUMLHWSYUGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CSV0C018875 Hydrochloride;  CSV-0C018875 Hydrochloride;  CSV0C 018875 Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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